1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate is a synthetic compound characterized by its unique molecular structure, which includes a maleimido group and a pyridinium moiety. The compound has the molecular formula and a molecular weight of approximately 525.45 g/mol. It is known for its high photostability, water solubility, and large Stokes shift, making it suitable for various fluorescent applications in biochemical research. The compound is typically stored at low temperatures to maintain stability and is soluble in dimethyl sulfoxide (DMSO) .
-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate, also known as MPB, is a valuable tool in research due to its ability to covalently label and crosslink biomolecules. The maleimide group on the molecule readily reacts with sulfhydryl (thiol) groups present in proteins and other biomolecules, forming stable thioether linkages. This property allows researchers to attach MPB to specific sites on proteins, enabling various downstream applications such as:
MPB's ability to label thiols can be exploited for cellular labeling and imaging applications. The molecule's positively charged pyridinium ring and lipophilic character facilitate its entry into living cells. Once inside, MPB reacts with intracellular thiols, labeling various cellular components, including proteins and glutathione. This property allows researchers to:
The versatile functional groups of MPB make it a valuable tool for bioconjugation and drug delivery applications. The maleimide group can be used to attach various biomolecules, drugs, or imaging probes to MPB, creating targeted conjugates. These conjugates can then be delivered to specific cells or tissues in the body, offering potential for:
1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate exhibits significant biological activity, particularly as a fluorescent label in protein studies. Its ability to form covalent bonds with thiol-containing biomolecules enables researchers to track proteins and other biomolecules in live cells or during biochemical assays. The compound's photostability and high quantum yield in aqueous media further enhance its effectiveness in fluorescence microscopy and imaging applications .
The synthesis of 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate typically involves multi-step organic synthesis techniques. The general steps include:
The primary applications of 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate include:
Studies on the interactions of 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate focus on its reactivity with thiol groups found in cysteine residues of proteins. These interactions are crucial for understanding protein dynamics, structure-function relationships, and cellular processes. The compound's ability to form stable conjugates with biomolecules makes it an essential tool for probing cellular mechanisms .
Several compounds share structural similarities with 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-[2-(Maleimido)ethyl]-4-[5-(phenyl)-2-oxazolyl]pyridinium triflate | Similar maleimido and pyridinium structure | Lacks methoxy substitution, possibly altering solubility |
1-[2-(Maleimido)ethyl]-4-[5-(naphthalen-1-yl)-2-oxazolyl]pyridinium triflate | Contains naphthalene instead of phenyl | May exhibit different fluorescence properties |
1-[2-(Maleimido)ethyl]-4-[5-(benzothiazol-2-yl)-2-oxazolyl]pyridinium triflate | Benzothiazole moiety instead of oxazole | Potentially different reactivity profiles |
The uniqueness of 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate lies in its specific combination of photostability, solubility, and reactivity, making it particularly advantageous for biological applications that require precise labeling techniques .
Irritant